Cas no 1209698-47-4 (1-2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl-3-(thiophen-2-yl)urea)

1-2-(Morpholin-4-yl)-2-(thiophen-2-yl)ethyl-3-(thiophen-2-yl)urea is a synthetic organic compound featuring a urea core substituted with morpholine and thiophene moieties. Its molecular structure combines heterocyclic components, offering potential utility in medicinal chemistry and material science applications. The presence of morpholine enhances solubility and bioavailability, while the thiophene groups contribute to electronic properties, making it a candidate for pharmaceutical or optoelectronic research. The compound's well-defined structure allows for precise modifications, facilitating structure-activity relationship studies. Its synthesis is typically achieved through controlled reactions to ensure high purity and reproducibility. This compound may serve as an intermediate in the development of bioactive molecules or functional materials, depending on further derivatization.
1-2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl-3-(thiophen-2-yl)urea structure
1209698-47-4 structure
Product Name:1-2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl-3-(thiophen-2-yl)urea
CAS No:1209698-47-4
MF:C15H19N3O2S2
MW:337.460260629654
CID:6368503
PubChem ID:45563819
Update Time:2025-05-27

1-2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl-3-(thiophen-2-yl)urea Chemical and Physical Properties

Names and Identifiers

    • 1-2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl-3-(thiophen-2-yl)urea
    • 1-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-3-thiophen-2-ylurea
    • F5832-2659
    • 1-(2-morpholino-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea
    • AKOS024520980
    • 1209698-47-4
    • 1-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-3-(thiophen-2-yl)urea
    • VU0522580-1
    • Inchi: 1S/C15H19N3O2S2/c19-15(17-14-4-2-10-22-14)16-11-12(13-3-1-9-21-13)18-5-7-20-8-6-18/h1-4,9-10,12H,5-8,11H2,(H2,16,17,19)
    • InChI Key: WYARWPFQXJIRTO-UHFFFAOYSA-N
    • SMILES: N(CC(N1CCOCC1)C1SC=CC=1)C(NC1SC=CC=1)=O

Computed Properties

  • Exact Mass: 337.09186920g/mol
  • Monoisotopic Mass: 337.09186920g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 367
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 110Ų

1-2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl-3-(thiophen-2-yl)urea Pricemore >>

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1-2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl-3-(thiophen-2-yl)urea Related Literature

Additional information on 1-2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl-3-(thiophen-2-yl)urea

Research Briefing on 1-2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl-3-(thiophen-2-yl)urea (CAS: 1209698-47-4)

This research briefing provides an in-depth analysis of the latest findings related to the compound 1-2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl-3-(thiophen-2-yl)urea (CAS: 1209698-47-4), a molecule of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have explored its potential applications in drug discovery, particularly focusing on its pharmacological properties and mechanisms of action.

The compound, characterized by its unique structural features incorporating morpholine and thiophene moieties, has been investigated for its role as a modulator of specific biological pathways. Recent research highlights its potential as a kinase inhibitor, with promising activity against a range of therapeutic targets. The synthesis and optimization of this compound have also been a focal point, with efforts directed towards improving its bioavailability and selectivity.

In vitro and in vivo studies have demonstrated the compound's efficacy in modulating key cellular processes, including signal transduction and apoptosis. Notably, its interaction with specific protein kinases has been elucidated through crystallographic studies, providing valuable insights into its binding modes and inhibitory mechanisms. These findings underscore the compound's potential as a lead candidate for further drug development.

Further investigations have explored the compound's pharmacokinetic and toxicological profiles, addressing critical aspects such as metabolic stability and safety. Preliminary data suggest favorable properties, although additional studies are required to fully assess its therapeutic potential. The compound's versatility is also evident in its applicability across various disease models, including oncology and inflammatory disorders.

In conclusion, 1-2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl-3-(thiophen-2-yl)urea represents a promising scaffold in medicinal chemistry, with ongoing research aimed at unlocking its full therapeutic potential. Future directions include the development of derivatives with enhanced potency and selectivity, as well as comprehensive clinical evaluations to translate these findings into practical applications.

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